(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid

Retinal oxysterol metabolism Age-related macular degeneration CYP27A1 enzymology

(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid (CAS 1246298-64-5; also designated 3βH,7O-CA or 7KCh-27COOH) is a C27 cholestenoic acid and oxysterol formed by CYP27A1-mediated oxidation of (25R)-3β,26-dihydroxycholest-5-en-7-one. It bears a Δ5 double bond, a 3β-hydroxy group, a 7-keto moiety, and a terminal 26-carboxylic acid with R-configuration at C-25, giving it a molecular formula of C27H42O4 and an average mass of 430.63 Da.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
Cat. No. B12076490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17-,19+,20-,21+,22+,24+,26+,27-/m1/s1
InChIKeyQOEPZHFZXUROGV-BXDHRDAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (25R)-3beta-Hydroxycholest-5-en-7-one-26-oic Acid for Oxysterol & Neurobiology Research


(25R)-3beta-hydroxycholest-5-en-7-one-26-oic acid (CAS 1246298-64-5; also designated 3βH,7O-CA or 7KCh-27COOH) is a C27 cholestenoic acid and oxysterol formed by CYP27A1-mediated oxidation of (25R)-3β,26-dihydroxycholest-5-en-7-one . It bears a Δ5 double bond, a 3β-hydroxy group, a 7-keto moiety, and a terminal 26-carboxylic acid with R-configuration at C-25, giving it a molecular formula of C27H42O4 and an average mass of 430.63 Da . The compound is classified as a monohydroxy bile acid derivative and serves as an endogenous human xenobiotic metabolite implicated in retinal oxysterol clearance and motor neuron maturation .

CYP27A1 oxysterol pathway studies
RPE retinal metabolism & motor neuron maturation research
Endogenous 25R-cholestenoic acid analytical standard

Why (25R)-3beta-Hydroxycholest-5-en-7-one-26-oic Acid Cannot Be Replaced by Other Cholestenoic Acids: Functional Divergence Data


Structurally similar cholestenoic acids drive diametrically opposed biological outcomes in the same cellular system, making generic substitution scientifically invalid. In mouse primary brain progenitor cultures, equimolar concentrations of 3βH,7O-CA increase islet-1+ oculomotor neuron numbers (EC50 3.58 μM), while the closely related 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) causes motor neuron loss (IC50 2.63 μM) . Even its direct metabolic reduction product, 3β,7β-dihydroxycholest-5-en-26-oic acid (3β,7β-diHCA), exerts the opposite effect—decreasing islet-1+ cell counts—despite being formed from 3βH,7O-CA by 11β-hydroxysteroid dehydrogenase 1 . These functional divergences arise from differential LXR activation profiles and cannot be inferred from structural similarity alone, necessitating procurement of the exact compound for reproducible experimentation.

3β-HCA (lacks 7-keto group)
May produce opposing motor neuron response (loss instead of maturation) despite structural similarity
3β,7β-diHCA (direct reduction product)
May decrease islet-1+ cell counts, opposite to parent compound, limiting interchangeability
Generic cholestenoic acid standards
LXR activation profiles may diverge; structural analogy does not predict functional outcome in neuronal models

Quantitative Differentiation Evidence for (25R)-3beta-Hydroxycholest-5-en-7-one-26-oic Acid Against Key Comparators


Tissue-Selective Detection: 7KCh-27COOH Is Present Exclusively in Retinal Pigment Epithelium, Not Neural Retina

Isotope dilution GC-MS analysis of bovine ocular tissues revealed that 3β-hydroxy-5-cholesten-7-one-26-oic acid (7KCh-27COOH) was detected in RPE lipid extracts but was entirely absent from the neural retina . In the same analysis, the companion metabolite 3β,27-dihydroxy-5-cholesten-7-one (7KCh-27OH) was also detected in RPE at 1 pmol/mg protein but undetected in neural retina, establishing a tissue-exclusive metabolic signature .

Tissue-specific detection
Head-to-head
RPE: detected vs. Neural retina: absent
Supports RPE-specific biomarker context
Reported by isotope dilution GC-MS
Retinal oxysterol metabolism Age-related macular degeneration CYP27A1 enzymology

Opposing Functional Effects on Motor Neurons: 3βH,7O-CA Increases Islet-1+ Cells Whereas 3β-HCA Kills Them in the Identical Assay

In dose-response analyses using mouse primary brain progenitor cultures, 3βH,7O-CA (the target compound) increased the number of islet-1+ oculomotor neurons with an EC50 of 3.58 μM, whereas its close analog 3β-hydroxycholest-5-en-26-oic acid (3β-HCA), lacking only the 7-keto group, caused loss of islet-1+ cells with an IC50 of 2.63 μM . A second comparator, 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA), also increased islet-1+ cells but with a higher EC50 of 5.21 μM, meaning 3βH,7O-CA is approximately 1.5-fold more potent .

Motor neuron response
Head-to-head
EC₅₀ 3.58 µM (increase) vs. 3β-HCA IC₅₀ 2.63 µM (decrease)
Opposite direction supports compound-specific pathway context
Mouse primary brain progenitor cultures
Motor neuron development Islet-1 Liver X receptor pharmacology

CYP27A1 Substrate Selectivity: 7-Ketocholesterol Is Metabolized 4-Fold Faster Than Cholesterol, Preferentially Producing This Compound

Using purified recombinant CYP27A1 in a reconstituted system, 7-ketocholesterol (7KCh) was metabolized at a 4-fold higher rate than the endogenous substrate cholesterol, despite similar binding affinities for the two sterols . The two reaction products were identified as 3β,27-dihydroxy-5-cholesten-7-one and 3β-hydroxy-5-cholesten-7-one-26-oic acid (the target compound 7KCh-27COOH), establishing this compound as a direct enzymatic product of CYP27A1 acting on 7KCh .

CYP27A1 substrate selectivity
Reported
4-fold faster metabolism than cholesterol
Supports preferential CYP27A1 substrate context
Recombinant enzyme system
Cytochrome P450 27A1 Oxysterol clearance Enzyme kinetics

Unique Metabolic Node: 3βH,7O-CA Is the Obligate Precursor to 3β,7β-diHCA via 11β-HSD1, a Conversion Not Possible with 7α-Hydroxy Analogs

3βH,7O-CA serves as the specific substrate for hydroxysteroid 11-β dehydrogenase 1 (11β-HSD1), which reduces the 7-keto group to a 7β-hydroxy group, yielding 3β,7β-dihydroxycholest-5-en-(25S)26-oic acid . This conversion is not possible with 3β,7α-diHCA or 3β-HCA, which lack the 7-keto moiety. While no quantitative yield data for this enzymatic step is publicly available, the reaction was experimentally validated and reported as part of the cholestenoic acid biosynthetic pathway .

Unique metabolic node
Class-level
11β-HSD1 Convertible to 3β,7β-diHCA; not accessible via 7α-analogs
Supports bifunctional probe for LXR and 11β-HSD1 studies
Quantitative kinetic data not available
Bile acid biosynthesis 11β-hydroxysteroid dehydrogenase Cholestenoic acid interconversion

In Vivo LXR-Dependent Mechanism: 3βH,7O-CA Activity on Islet-1 Expression Is Abolished by LXR Morpholino Knockdown in Zebrafish

In Tg[isl1:GFP] zebrafish, treatment with 3βH,7O-CA increased islet-1–GFP expression in brain motor neurons. Co-injection of lxr morpholino (MO) completely abolished this increase, whereas scrambled MO had no effect, providing in vivo evidence that the compound's pro-maturational effect is specifically mediated through LXR . The same LXR-dependent blockade was observed for 3β,7α-diHCA. In contrast, 3β-HCA and 3β,7β-diHCA caused motor neuron loss in mice in vivo, effects that are also LXR-mediated but opposite in direction .

In vivo target engagement
Head-to-head
lxr MO Islet-1 increase abolished by lxr morpholino in zebrafish
Supports LXR-dependent mechanism context
Tg[isl1:GFP] zebrafish model
Zebrafish motor neuron model LXR signaling In vivo target engagement

High-Impact Application Scenarios for (25R)-3beta-Hydroxycholest-5-en-7-one-26-oic Acid Based on Quantitative Differentiation Evidence


Retinal Oxysterol Metabolism & Age-Related Macular Degeneration (AMD) Biomarker Studies

The compound's exclusive detection in RPE—and absence from the neural retina—by isotope dilution GC-MS makes it a tissue-specific analytical standard for quantifying CYP27A1 activity in posterior eye segment research. Studies of 7-ketocholesterol detoxification pathways in AMD should use this metabolite as a pathway-specific endpoint rather than generic oxysterol standards, which lack the spatial resolution needed to distinguish RPE from neural retina contributions.

Motor Neuron Development, SPG5, and Cerebrotendinous Xanthomatosis (CTX) Disease Modeling

The divergent pharmacology among cholestenoic acids—where 3βH,7O-CA promotes islet-1+ neuron maturation (EC50 3.58 μM), 3β,7α-diHCA promotes survival (EC50 5.21 μM), and 3β-HCA causes neurodegeneration (IC50 2.63 μM) —demands use of the exact compound for studying motor neuron biology. SPG5 patients accumulate toxic 3β-HCA, while CTX patients are deficient in 3β,7α-diHCA; 3βH,7O-CA serves as the intermediate node linking these pathological states, making it indispensable for pathway analysis .

LXR Pharmacology & Ligand Development Programs

With confirmed LXRα/β agonist activity at micromolar concentrations and in vivo LXR-dependent target engagement validated in zebrafish (effect abolished by lxr morpholino) , 3βH,7O-CA provides a well-characterized endogenous LXR ligand scaffold. Unlike synthetic agonists such as GW3965, this compound offers an endogenous chemotype for structure-activity relationship (SAR) studies, particularly valuable given the growing interest in LXR modulation for neurodegenerative disease .

Oxysterol Standard for CYP27A1 Enzymology & Isotope Dilution Mass Spectrometry

As one of two directly identified products of CYP27A1-mediated 7-ketocholesterol metabolism (metabolized 4-fold faster than cholesterol) , this compound serves as an essential analytical standard for CYP27A1 activity assays. Its availability as >99% pure powder (TLC) from commercial sources supports its use as a reference material in isotope dilution GC-MS or LC-MS/MS workflows quantifying CYP27A1 function in tissue homogenates or recombinant enzyme systems.

Application
Selection Property
Validation Focus
Retinal oxysterol metabolism & AMD biomarker studies
RPE-exclusive detection
Tissue-specific standard context
Motor neuron development & SPG5/CTX disease models
LXR-dependent directionality
Motor neuron endpoint quantification
LXR pharmacology & endogenous ligand development
Endogenous LXR agonist scaffold
In vivo target engagement context
CYP27A1 enzymology & isotope dilution MS standard
Direct 7KCh metabolite identity
Enzyme activity assay review
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